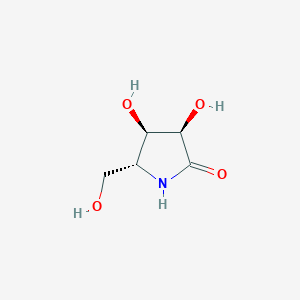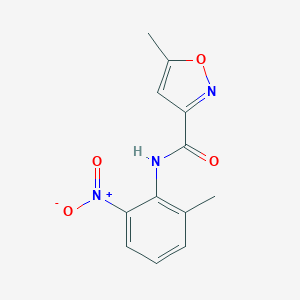
5-methyl-N-(2-methyl-6-nitrophenyl)-1,2-oxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-(2-methyl-6-nitrophenyl)-1,2-oxazole-3-carboxamide, also known as MNOC, is a chemical compound that has been gaining attention in the field of scientific research due to its potential as a therapeutic agent. MNOC belongs to the class of oxazole derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 5-methyl-N-(2-methyl-6-nitrophenyl)-1,2-oxazole-3-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation, inflammation, and microbial growth. 5-methyl-N-(2-methyl-6-nitrophenyl)-1,2-oxazole-3-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division, which may contribute to its anticancer activity. 5-methyl-N-(2-methyl-6-nitrophenyl)-1,2-oxazole-3-carboxamide has also been found to inhibit the activation of NF-κB, a transcription factor involved in the production of pro-inflammatory cytokines. Additionally, 5-methyl-N-(2-methyl-6-nitrophenyl)-1,2-oxazole-3-carboxamide has been shown to disrupt the bacterial cell wall synthesis, leading to the inhibition of bacterial growth.
Efectos Bioquímicos Y Fisiológicos
5-methyl-N-(2-methyl-6-nitrophenyl)-1,2-oxazole-3-carboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells by activating caspases, a family of enzymes that play a key role in the apoptotic process. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. 5-methyl-N-(2-methyl-6-nitrophenyl)-1,2-oxazole-3-carboxamide has been found to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. In addition, 5-methyl-N-(2-methyl-6-nitrophenyl)-1,2-oxazole-3-carboxamide has been shown to possess antibacterial activity by disrupting the bacterial cell wall synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-methyl-N-(2-methyl-6-nitrophenyl)-1,2-oxazole-3-carboxamide is its broad-spectrum activity against cancer cells, inflammation, and bacteria, which makes it a promising therapeutic agent for various diseases. 5-methyl-N-(2-methyl-6-nitrophenyl)-1,2-oxazole-3-carboxamide has also been found to exhibit low toxicity, which is a desirable characteristic for a potential drug candidate. However, one of the limitations of 5-methyl-N-(2-methyl-6-nitrophenyl)-1,2-oxazole-3-carboxamide is its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy. In addition, further studies are needed to determine the optimal dosage and administration route of 5-methyl-N-(2-methyl-6-nitrophenyl)-1,2-oxazole-3-carboxamide for different diseases.
Direcciones Futuras
There are several potential future directions for 5-methyl-N-(2-methyl-6-nitrophenyl)-1,2-oxazole-3-carboxamide research. One direction is to investigate the synergistic effects of 5-methyl-N-(2-methyl-6-nitrophenyl)-1,2-oxazole-3-carboxamide with other anticancer, anti-inflammatory, or antimicrobial agents to enhance its therapeutic efficacy. Another direction is to develop novel formulations or delivery systems to improve the solubility and bioavailability of 5-methyl-N-(2-methyl-6-nitrophenyl)-1,2-oxazole-3-carboxamide. Moreover, further studies are needed to elucidate the precise mechanism of action of 5-methyl-N-(2-methyl-6-nitrophenyl)-1,2-oxazole-3-carboxamide and to identify its molecular targets. Finally, clinical trials are needed to evaluate the safety and efficacy of 5-methyl-N-(2-methyl-6-nitrophenyl)-1,2-oxazole-3-carboxamide in humans and to determine its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, 5-methyl-N-(2-methyl-6-nitrophenyl)-1,2-oxazole-3-carboxamide is a promising chemical compound that has shown potential as a therapeutic agent in various fields of scientific research. 5-methyl-N-(2-methyl-6-nitrophenyl)-1,2-oxazole-3-carboxamide exhibits broad-spectrum activity against cancer cells, inflammation, and bacteria, and possesses low toxicity. However, further studies are needed to determine the optimal dosage and administration route of 5-methyl-N-(2-methyl-6-nitrophenyl)-1,2-oxazole-3-carboxamide for different diseases, and to develop novel formulations or delivery systems to improve its solubility and bioavailability. Overall, 5-methyl-N-(2-methyl-6-nitrophenyl)-1,2-oxazole-3-carboxamide represents a promising avenue for future research and development of new therapeutic agents.
Métodos De Síntesis
The synthesis of 5-methyl-N-(2-methyl-6-nitrophenyl)-1,2-oxazole-3-carboxamide involves the reaction of 2-methyl-6-nitrophenyl isocyanate with 5-methyl-1,2-oxazole-3-carboxylic acid in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism to yield 5-methyl-N-(2-methyl-6-nitrophenyl)-1,2-oxazole-3-carboxamide as a white solid with a melting point of 223-225°C.
Aplicaciones Científicas De Investigación
5-methyl-N-(2-methyl-6-nitrophenyl)-1,2-oxazole-3-carboxamide has been studied for its potential as a therapeutic agent in various fields of scientific research, including cancer, inflammation, and infectious diseases. 5-methyl-N-(2-methyl-6-nitrophenyl)-1,2-oxazole-3-carboxamide has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 5-methyl-N-(2-methyl-6-nitrophenyl)-1,2-oxazole-3-carboxamide has been investigated for its antimicrobial activity against gram-positive and gram-negative bacteria.
Propiedades
Número CAS |
145440-94-4 |
|---|---|
Nombre del producto |
5-methyl-N-(2-methyl-6-nitrophenyl)-1,2-oxazole-3-carboxamide |
Fórmula molecular |
C12H13N3O4 |
Peso molecular |
261.23 g/mol |
Nombre IUPAC |
5-methyl-N-(2-methyl-6-nitrophenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C12H11N3O4/c1-7-4-3-5-10(15(17)18)11(7)13-12(16)9-6-8(2)19-14-9/h3-6H,1-2H3,(H,13,16) |
Clave InChI |
FKJMEOBLCQBKTR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)C2=NOC(=C2)C |
SMILES canónico |
CC1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)C2=NOC(=C2)C |
Sinónimos |
5-methyl-N-(2-methyl-6-nitro-phenyl)oxazole-3-carboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



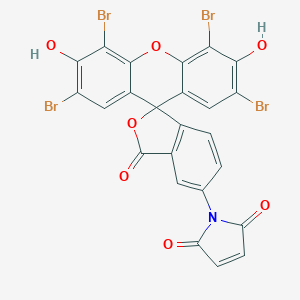
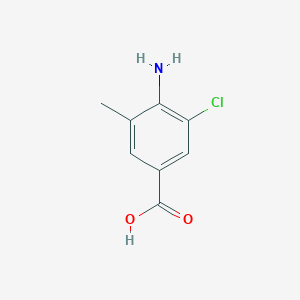
![Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-(hydroxymethyl)phenyl]prop-2-enoate](/img/structure/B116022.png)
![[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B116023.png)
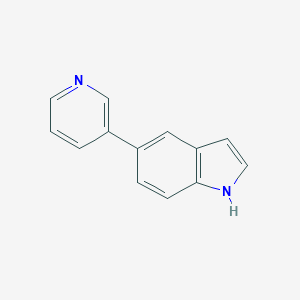
![9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione](/img/structure/B116030.png)
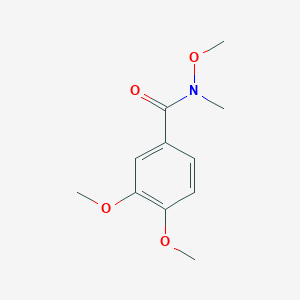
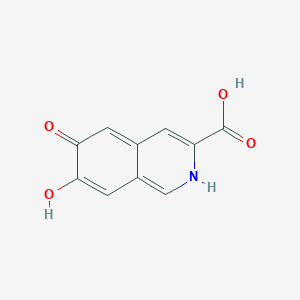
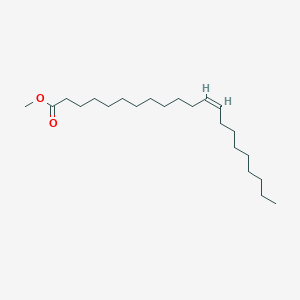

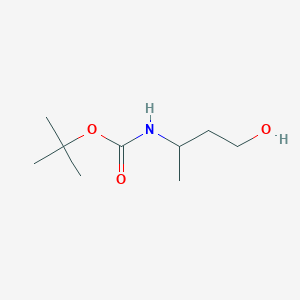
![(2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B116040.png)
